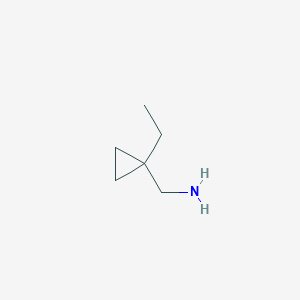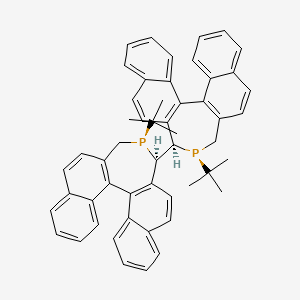![molecular formula C37H56AuF6NO2PSb- B15088376 (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound features a gold(I) center coordinated with a phosphine ligand and acetonitrile, making it highly effective in facilitating chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate typically involves the reaction of gold(I) chloride with the phosphine ligand in the presence of acetonitrile. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The resulting product is then treated with hexafluoroantimonic acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Substitution: The acetonitrile ligand can be substituted with other ligands, such as phosphines or amines.
Cyclization: The compound can facilitate oxidative cyclization reactions, forming cyclic products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or iodine, and nucleophiles such as amines or phosphines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidative cyclization reactions yield cyclic compounds, while substitution reactions produce new gold(I) complexes with different ligands .
Scientific Research Applications
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of gold-based drugs.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to the unique properties of gold complexes.
Mechanism of Action
The mechanism of action of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate involves the coordination of the gold(I) center with the phosphine ligand and acetonitrile. This coordination activates the gold center, making it highly reactive and capable of facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination with the gold center .
Comparison with Similar Compounds
Similar Compounds
- Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I)
- (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
- [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide
Uniqueness
What sets (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate apart from similar compounds is its high reactivity and stability. The presence of the acetonitrile ligand enhances its solubility and facilitates its use in a wide range of solvents. Additionally, the hexafluoroantimonate counterion provides added stability, making it a highly effective catalyst in various chemical reactions .
Properties
Molecular Formula |
C37H56AuF6NO2PSb- |
|---|---|
Molecular Weight |
1010.5 g/mol |
IUPAC Name |
acetonitrile;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold;hexafluoroantimony(1-) |
InChI |
InChI=1S/C35H53O2P.C2H3N.Au.6FH.Sb/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-2-3;;;;;;;;/h19-25,27-28H,9-18H2,1-8H3;1H3;;6*1H;/q;;;;;;;;;+5/p-6 |
InChI Key |
MHQHGXFQPUCSEB-UHFFFAOYSA-H |
Canonical SMILES |
CC#N.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.F[Sb-](F)(F)(F)(F)F.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)

![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)
![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)




![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)


